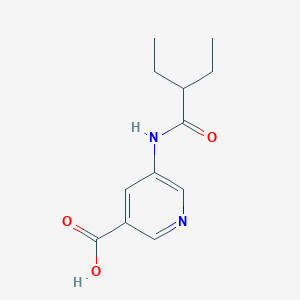
5-(2-Ethylbutanamido)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethylbutanamido)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 2-ethylbutanamido group. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylbutanamido)nicotinic acid typically involves the acylation of nicotinic acid with 2-ethylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Ethylbutanamido)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-(2-Ethylbutanamido)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. For example, nicotinic acid derivatives are known to activate G-protein-coupled receptors, leading to downstream signaling events that affect lipid metabolism, inflammation, and other physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: An amide derivative of nicotinic acid with similar biological activities.
Nicotinic acid: The parent compound with well-known vitamin and therapeutic properties.
2-Chloronicotinamide: A derivative with enhanced antimicrobial activity.
Uniqueness
5-(2-Ethylbutanamido)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-ethylbutanamido group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
5-(2-ethylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-3-8(4-2)11(15)14-10-5-9(12(16)17)6-13-7-10/h5-8H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
VTCKWYUOQNUKGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NC1=CN=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


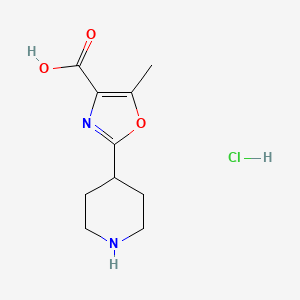
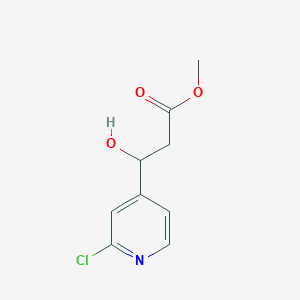
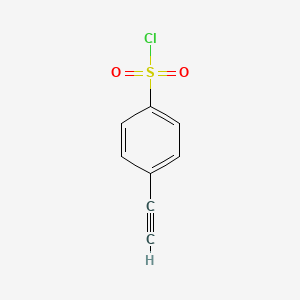

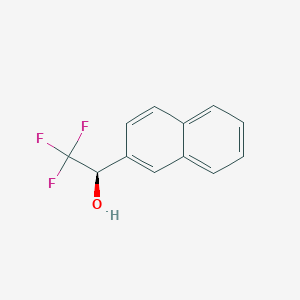
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)


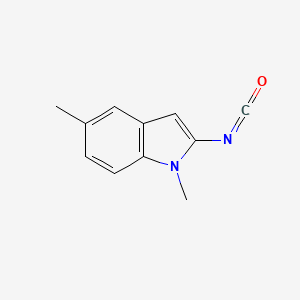

![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)

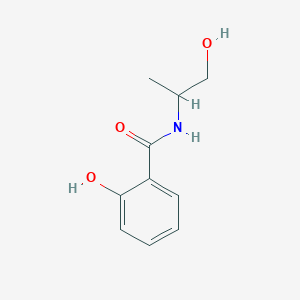
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
